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Compound of Interest

Compound Name: Lansoprazole-d4 Sulfone N-Oxide

CAS No.: 1190009-70-1

Cat. No.: B602664 Get Quote

Lansoprazole is a widely used proton pump inhibitor that suppresses gastric acid production by

targeting the H+/K+-ATPase enzyme system in gastric parietal cells.[1] Its clinical efficacy is

contingent upon the purity of the active pharmaceutical ingredient (API). During synthesis and

storage, or as a result of metabolism, several related compounds can emerge, most notably

oxidative species such as Lansoprazole Sulfone and Lansoprazole N-Oxide.[2] Regulatory

bodies like the United States Pharmacopeia (USP) mandate strict limits on these impurities.[2]

[3]

Stable isotope-labeled internal standards, such as deuterated analogues (e.g., Lansoprazole-

d4), are critical for quantitative analysis, particularly in pharmacokinetic studies using mass

spectrometry. However, their chromatographic behavior and the separation from their

corresponding impurities must be well-characterized. This application note presents a detailed,

robust Reverse-Phase HPLC (RP-HPLC) method for the separation and determination of

Lansoprazole and its key oxidative impurities, Lansoprazole Sulfone and Lansoprazole N-

Oxide. The principles and protocols herein are directly applicable to their deuterated (d4)

counterparts, which are expected to exhibit virtually identical retention times under these

conditions.

The method is synthesized from established and validated pharmacopeial protocols, providing

a trustworthy and scientifically grounded approach for researchers, quality control analysts, and

drug development professionals.[2][3][4]
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Principle of Chromatographic Separation
The separation is based on the principles of reverse-phase chromatography, where the

stationary phase is nonpolar (C18) and the mobile phase is relatively polar.

Analyte Polarity and Retention: Lansoprazole is a moderately nonpolar molecule. Its primary

oxidative impurities, Lansoprazole Sulfone (Lansoprazole Related Compound A) and

Lansoprazole N-Oxide, are more polar due to the addition of oxygen atoms.[2] In a reverse-

phase system, retention time is directly proportional to hydrophobicity. Therefore, the more

polar N-Oxide impurity is expected to elute first, followed by the parent Lansoprazole, and

then the slightly less polar Sulfone impurity.

Role of Mobile Phase pH: Lansoprazole and its analogues are benzimidazole derivatives,

and their ionization state is pH-dependent. Maintaining a neutral mobile phase pH of

approximately 7.0 is crucial.[2][3] This ensures consistent ionization, preventing peak

broadening or splitting and leading to symmetrical, reproducible peak shapes. The use of

triethylamine in the mobile phase acts as a tailing inhibitor by masking active silanol sites on

the silica-based stationary phase.

Gradient Elution: A gradient elution, where the concentration of the organic solvent

(acetonitrile) is increased over time, is employed to ensure optimal separation and timely

elution of all compounds.[2] This approach provides high resolution for the early-eluting polar

impurities while effectively eluting the more retained parent compound and related

substances within a reasonable run time.

Experimental Protocol
This protocol is designed to be a self-validating system, incorporating system suitability checks

to ensure the performance of the chromatographic system before sample analysis.

Instrumentation, Reagents, and Materials
Instrumentation:

HPLC system with a gradient pump, cooled autosampler (maintained at ~5°C), column

compartment, and a UV-Vis or Diode Array Detector (DAD).[2][5]
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Column:

Purospher® STAR RP-18 endcapped (5 µm particle size, 150 mm x 4.6 mm) or equivalent

L1 packing column.[3][4]

Reagents:

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Water (HPLC or Milli-Q grade)

Triethylamine (≥99.5% purity)

Phosphoric Acid (ACS reagent grade)

Sodium Hydroxide (ACS reagent grade)

Reference Standards:

USP Lansoprazole RS

USP Lansoprazole Related Compound A RS (Lansoprazole Sulfone)

Lansoprazole-d4 Sulfone and Lansoprazole-d4 N-Oxide (if available)

Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for

clarity.
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Parameter Setting Rationale

Stationary Phase
C18 (L1 Packing), 5 µm, 150 x

4.6 mm

Industry standard for

separating Lansoprazole and

its impurities, offering excellent

hydrophobic selectivity.[3]

Mobile Phase A Water

The primary aqueous

component of the mobile

phase system.

Mobile Phase B

Acetonitrile:Water:Triethylamin

e (160:40:1 v/v/v), pH 7.0 with

H₃PO₄

Buffered organic phase. pH 7.0

ensures consistent analyte

ionization, and triethylamine

minimizes peak tailing.[2]

Flow Rate 0.8 mL/min

Provides optimal efficiency and

resolution for a 4.6 mm ID

column without generating

excessive backpressure.[2]

Detection UV at 285 nm

The wavelength of maximum

absorbance for Lansoprazole

and its related compounds,

ensuring high sensitivity.[1][3]

Injection Volume 40 µL

A larger volume suitable for

impurity analysis, maximizing

the detection of low-level

components.[2]

Column Temperature Ambient (~25°C)

Provides stable retention

times. For higher

reproducibility, a

thermostatically controlled

column oven is recommended.

Autosampler Temp. 5°C Lansoprazole solutions can be

unstable. Cooling the

autosampler tray is critical to
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prevent degradation during

analysis.[2]

Gradient Program See Table 2 below

Designed to resolve polar

impurities from the main peak

and elute all compounds

efficiently.[2]

Table 2: Gradient Elution Program

Time (minutes) Mobile Phase A (%) Mobile Phase B (%) Elution Type

0 - 40 90 → 20 10 → 80 Linear Gradient

40 - 50 20 80 Isocratic

50 - 51 20 → 90 80 → 10 Linear Gradient

| 51 - 60 | 90 | 10 | Isocratic (Re-equilibration) |

Preparation of Solutions
Causality Note: Lansoprazole is unstable in neutral or acidic aqueous solutions. A basic diluent

is required to prepare stable sample and standard solutions.

Diluent: Prepare a mixture of 0.1 N Sodium Hydroxide and Methanol (75:25 v/v).[2]

Resolution Solution: To confirm adequate separation, dissolve approximately 2.5 mg each of

USP Lansoprazole RS and USP Lansoprazole Related Compound A RS (Sulfone) in 100 mL

of methanol. Pipette 1 mL of this solution into a 10-mL volumetric flask and dilute to volume

with the Diluent.[2] This solution is critical for the system suitability check.

Test Solution (Sample Preparation): Accurately weigh and transfer about 125 mg of the

Lansoprazole sample into a 50-mL volumetric flask. Dissolve in and dilute to volume with

methanol. Pipette 1 mL of this solution into a 10-mL volumetric flask and dilute to volume

with the Diluent. This yields a final concentration of approximately 250 µg/mL.[2]
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Standard Solution (for Quantitation): Prepare a standard solution of USP Lansoprazole RS

with a final concentration of about 2.5 µg/mL. This is typically done via serial dilution from a

stock solution prepared in methanol, with the final dilution step using the Diluent.[2]

System Suitability Test (SST)
Before proceeding with sample analysis, the chromatographic system must be validated.

Inject the Diluent (as a blank) to ensure no interfering peaks are present.

Inject the Resolution Solution.

Acceptance Criteria: The resolution (R) between the Lansoprazole and Lansoprazole

Sulfone peaks must be not less than 6.0.[2]

Make replicate injections (n=5) of the Standard Solution.

Acceptance Criteria: The relative standard deviation (RSD) for the peak area of

Lansoprazole must be not more than 3.0%.[2]
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Expected Results and Discussion
Based on established relative retention times from the USP and similar methods, the expected

elution order is as follows:

Lansoprazole N-Oxide: This is one of the more polar impurities and is expected to elute

earliest. Approximate Relative Retention Time (RRT) is 0.8.[2]

Lansoprazole: The parent drug peak. RRT is defined as 1.0.

Lansoprazole Sulfone (Related Compound A): This impurity is slightly less polar than the

parent drug and elutes after it. Approximate RRT is 1.1.[2]

Lansoprazole Sulfide (Related Compound B): Another known impurity that is less polar than

the sulfone. Approximate RRT is 1.2.[2][3]

Note on Deuterated Standards: The Lansoprazole-d4 analogues of the sulfone and N-oxide will

have nearly identical retention times to their non-deuterated counterparts. The small increase in

mass from deuterium substitution does not typically impart a significant change in polarity or

interaction with a C18 stationary phase. Therefore, this method is fully suitable for verifying the

purity and chromatographic profile of these stable isotope-labeled standards.

{Lansoprazole | RRT ≈ 1.0}

sulfone

Oxidation (Sulfoxide -> Sulfone)

n_oxide

Oxidation (Pyridine -> N-Oxide)

Click to download full resolution via product page
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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